N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide
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Description
Scientific Research Applications
Neuropharmacology
Research involving orexin receptors and their antagonists, like SB-649868, highlights the potential application of similar compounds in studying compulsive behaviors and eating disorders. The selective blockade of orexin-1 receptors has been shown to reduce binge eating in animal models without affecting standard food intake, suggesting a significant role for orexin-1 receptor mechanisms in compulsive eating behaviors (Piccoli et al., 2012).
Organic Synthesis
The synthesis and functionalization of aromatic compounds, including benzofurans, are of interest in the development of pharmaceuticals and materials. Studies on the metal-free synthesis of N-aryloxyimides and aryloxyamines from diaryliodonium salts demonstrate the versatility of these methods in producing valuable building blocks for further chemical synthesis (Ghosh & Olofsson, 2014).
Photocatalysis
The use of N,N-dimethylacetamide as a solvent in the photocatalytic reduction of CO2 represents another potential application area for related compounds. This research highlights the importance of solvent choice in enhancing the efficiency of photocatalytic processes for CO2 reduction, providing a pathway towards more sustainable chemical processes (Kuramochi et al., 2014).
Material Science
Compounds with specific structural features can be used in the development of materials with novel properties. For instance, the synthesis of polyurethanes containing nonlinear optical (NLO)-chromophores demonstrates the potential of incorporating specific organic moieties into polymers to achieve high thermal stability and optical properties suitable for device applications (Lee et al., 2007).
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-5-12(10(2)25-9)13(20)7-18-16(21)17(22)19-11-3-4-14-15(6-11)24-8-23-14/h3-6,13,20H,7-8H2,1-2H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTNRVKOVURLMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2H-1,3-benzodioxol-5-yl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide |
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